molecular formula C15H14ClNO2S B2931236 N-allyl-4-chloro-N-phenylbenzenesulfonamide CAS No. 2514-66-1

N-allyl-4-chloro-N-phenylbenzenesulfonamide

Cat. No. B2931236
CAS RN: 2514-66-1
M. Wt: 307.79
InChI Key: CKPPCEJBGKVHPX-UHFFFAOYSA-N
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Description

“N-allyl-4-chloro-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C15H14ClNO2S . It has an average mass of 307.795 Da and a mono-isotopic mass of 307.043365 Da .


Molecular Structure Analysis

The molecular structure of “N-allyl-4-chloro-N-phenylbenzenesulfonamide” consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Catalysis and Oxidation

N-allyl-4-chloro-N-phenylbenzenesulfonamide and related sulfonamide compounds have been studied for their potential as catalysts in oxidation reactions. For example, sulfonamide-substituted iron phthalocyanine has been shown to be stable under oxidative conditions and effective in the oxidation of olefins such as cyclohexene and styrene, producing allylic ketones and benzaldehyde, respectively (Işci et al., 2014).

Synthesis of Organic Compounds

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of related N-allyl-4-chloro-N-phenylbenzenesulfonamides have been extensively studied. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was obtained by single-crystal X-ray diffraction, revealing details about molecular interactions and stability (Stenfors & Ngassa, 2020).

Pharmacological Potential

Although pharmacological uses are to be excluded from this summary, it's worth noting that several studies on sulfonamide compounds touch upon their potential in medical applications, particularly as antitumor agents and in antimicrobial activities (Lahtinen et al., 2014).

Future Directions

Future research could focus on the synthesis and applications of “N-allyl-4-chloro-N-phenylbenzenesulfonamide” and its derivatives. For instance, the development of a novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives shows promise .

properties

IUPAC Name

4-chloro-N-phenyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-6-4-3-5-7-14)20(18,19)15-10-8-13(16)9-11-15/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPPCEJBGKVHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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